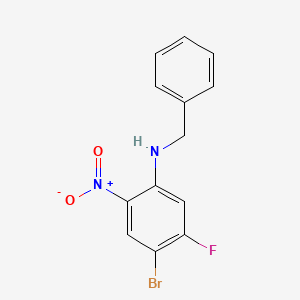

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

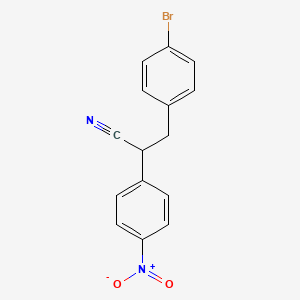

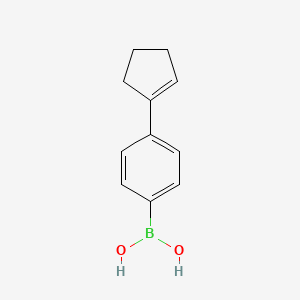

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1330750-40-7 . It has a molecular weight of 325.14 and its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of “this compound” involves multiple steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C13H10BrFN2O2/c14-10-6-13 (17 (18)19)12 (7-11 (10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 325.14 . Its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Enzyme Inhibition

Researchers have developed microwave-assisted synthesis techniques for compounds similar to N-Benzyl-4-bromo-5-fluoro-2-nitroaniline, investigating their potential as enzyme inhibitors. For example, N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline were synthesized and tested for inhibitory effects on carbonic anhydrase isoenzymes, showcasing strong in vitro inhibitory activity (Çelik & Babagil, 2019).

Radiopharmaceutical Development

Another research avenue involves the synthesis of novel compounds for radiopharmaceutical applications. Studies on N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides and their bromo-analogues have been conducted to explore their potential in labeling radiopharmaceuticals, demonstrating various trends in stability and reactivity (Schirrmacher et al., 2003).

Organic Nonlinear Optical Material

The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA) and its application as an organic nonlinear optical material illustrate the material science potential of related compounds. BNA was synthesized using a mixture of benzyl chloride and 2-methl-4-nitroaniline, and its nonlinear optical properties were thoroughly characterized (Kalaivanan & Srinivasan, 2017).

Antimicrobial Agent Synthesis

In medicinal chemistry, the synthesis of compounds carrying similar functional groups has led to the development of potent antimicrobial agents. For instance, compounds with varying substituents, including fluoro, bromo, and nitro groups, were synthesized and exhibited superior antimicrobial activity compared to reference drugs (Liaras et al., 2011).

Wirkmechanismus

Target of Action

Nitroaniline compounds are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The synthesis of similar compounds involves a nitration, a conversion from the nitro group to an amine, and a bromination . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

Nitroaniline compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The presence of nitro, bromo, and fluoro groups could potentially lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline. For instance, dust formation should be avoided, and it is recommended to avoid breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should also be avoided .

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)